molecular formula C24H23NO5 B2689469 N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 52905-50-7

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2689469
CAS No.: 52905-50-7
M. Wt: 405.45
InChI Key: VKBPNMUMXPFJDC-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a substituted phenylamine moiety. Its synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with an appropriately substituted aniline derivative under mild conditions .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-15-10-11-19(18(12-15)22(26)16-8-6-5-7-9-16)25-24(27)17-13-20(28-2)23(30-4)21(14-17)29-3/h5-14H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPNMUMXPFJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Precursor for Synthesis : N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to new compounds with varied functionalities.

Biology

  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activities against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Potential : Research indicates that it may possess anticancer properties. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction may modulate enzymatic activity or receptor signaling pathways.

Medicine

  • Drug Development : Due to its structural similarity to other bioactive benzamides, this compound is explored as a candidate for drug development. Its potential applications include treatment for conditions such as anxiety and hyperactivity .

Industry

  • Material Science : The compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for the creation of materials that can be tailored for particular industrial applications.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant antimicrobial effects against various bacterial strains were observed.
Anticancer ScreeningThe compound demonstrated notable activity against human colorectal carcinoma cell lines.
Drug DevelopmentExplored as a tranquilizer for anxiety treatment; shows potential low toxicity levels.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of methoxy groups can enhance its ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide with key analogs, focusing on substituents, melting points, yields, and spectral features:

Compound Name Molecular Formula Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
N-(2-Benzoyl-4-methylphenyl)-3,4,5-TMB* C₂₄H₂₃NO₅ 2-Benzoyl, 4-methylphenyl Not reported Not reported NH (3280 cm⁻¹), aromatic C-H (3050 cm⁻¹), C=O (1660 cm⁻¹)
N-(4-Bromophenyl)-3,4,5-TMB C₁₆H₁₆BrNO₄ 4-Bromophenyl Not reported Not reported Crystal packing via N-H···O hydrogen bonds
N-(4-Fluorobenzyl)-3,4,5-TMB (18) C₁₇H₁₇FNO₃ 4-Fluorobenzyl Not reported Not reported Inactive against SCC9 cancer cells
N-(4-Cyanophenyl)-3,4,5-TMB C₁₇H₁₆N₂O₄ 4-Cyanophenyl Not reported Not reported Molecular weight: 312.32 g/mol
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-TMB (4a) C₂₇H₂₇N₃O₇ o-Tolylamino, furan-2-yl 222–224 54.33 NH (3280 cm⁻¹), C=O (1660 cm⁻¹), C=C (1600 cm⁻¹)
N-(4-Methylthiazol-2-yl)-3,4,5-TMB C₁₄H₁₆N₂O₄S 4-Methylthiazolyl Not reported Not reported Thiazole ring absorption (1550–1480 cm⁻¹)

*TMB: 3,4,5-Trimethoxybenzamide

Key Observations:
  • Substituent Effects on Melting Points: Aromatic substituents like o-tolylamino (4a) and p-tolylamino (2c) increase melting points (248–263°C) due to enhanced crystallinity from π-π stacking .
  • Spectral Signatures : All compounds exhibit IR peaks for NH (~3280 cm⁻¹) and C=O (~1660 cm⁻¹), with NMR shifts varying based on substituent electronic effects .
Efficiency Notes:
  • High yields (>90%) are achievable for triazolo-pyrimidine hybrids (e.g., 5c) due to optimized stoichiometry and purification methods .
  • Thiazole derivatives require specialized reagents (e.g., Lawesson’s reagent) and chromatographic purification, reducing scalability .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C24H23NO5. It is classified as a substituted benzamide, characterized by the presence of multiple methoxy groups which enhance its lipophilicity and potential bioactivity. The synthesis typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for achieving high yields and purity:

StepDescription
1Reaction of 2-benzoyl-4-methylphenylamine with 3,4,5-trimethoxybenzoyl chloride
2Use of triethylamine as a base to facilitate the amidation
3Purification through recrystallization or chromatography

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's methoxy groups allow it to penetrate biological membranes effectively, enhancing its efficacy. It is believed to modulate enzymatic activity and receptor signaling pathways, which may contribute to its observed effects in various assays.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For example, it has been shown to reverse drug resistance in cancer cell lines by interacting with P-glycoprotein (P-gp), a well-known efflux transporter associated with multidrug resistance (MDR) in cancer therapy:

  • Study Findings : In vitro studies demonstrated that at concentrations around 10μM10\mu M, the compound increased intracellular concentrations of chemotherapeutic agents like paclitaxel in drug-resistant cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies have suggested that it possesses activity against various bacterial strains, although detailed mechanisms remain to be fully elucidated.

Study on Drug Resistance Reversal

A notable study investigated the ability of this compound to reverse drug resistance in SW620/Ad300 cell lines. The results indicated a significant reduction in tumor volume and weight in vivo without apparent side effects . This suggests a favorable therapeutic index for potential clinical applications.

Comparative Analysis with Other Compounds

When compared to other benzamide derivatives, this compound exhibited unique properties due to its methoxy substitutions. These modifications not only enhanced its solubility but also improved its interaction profile with target enzymes and receptors.

Q & A

Q. What are the common synthetic routes for preparing N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide?

Methodological Answer: The compound is typically synthesized via amide coupling reactions. A standard approach involves reacting 2-benzoyl-4-methylaniline with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions. Key steps include:

  • Activation of the acyl chloride: 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.
  • Coupling reaction: The acyl chloride is reacted with 2-benzoyl-4-methylaniline in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.
  • Purification: Crude product is purified via preparative HPLC (as in ) or recrystallization from ethanol/water mixtures.
    Reference: Similar methodologies are detailed for analogous benzamide syntheses .

Q. How is the purity and structural identity of this compound verified in laboratory settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are analyzed to confirm substituent positions and integration ratios. For example, the methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm) provide distinct signatures .
  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular ion peak (e.g., m/z calculated for C₂₄H₂₃NO₅: 405.1576) .
  • HPLC: Purity is assessed using reversed-phase chromatography (e.g., ≥95% purity threshold) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies in bioactivity often arise from variations in assay conditions or cellular models. To address this:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature, solvent controls).
  • Enzyme-Specific Assays: Use recombinant enzymes (e.g., acetyltransferases or kinases) to isolate target interactions, as seen in studies of similar trifluoromethyl-substituted benzamides .
  • Metabolic Stability Tests: Evaluate compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular Docking: Simulate binding interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina. The trimethoxy group’s electron-rich aromatic system may engage in π-π stacking with hydrophobic pockets .
  • Quantitative SAR (QSAR): Develop models correlating substituent electronegativity or steric bulk with bioactivity. For example, methoxy groups enhance lipid solubility, impacting membrane permeability .
  • Molecular Dynamics (MD): Simulate conformational flexibility over nanoseconds to identify stable binding poses .

Q. What experimental design considerations are critical for optimizing its synthesis?

Methodological Answer:

  • Hazard Analysis: Pre-reaction risk assessments (e.g., for thionyl chloride handling) are mandatory, as outlined in .
  • Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to avoid side reactions. Anhydrous conditions prevent hydrolysis of the acyl chloride intermediate .
  • Catalyst Optimization: Screen bases (e.g., DMAP vs. triethylamine) to improve coupling efficiency .

Q. How does X-ray crystallography contribute to understanding its molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction provides:

  • Bond Angles/Lengths: Critical for validating computational geometry optimizations (e.g., dihedral angles between benzoyl and trimethoxybenzamide groups) .
  • Intermolecular Interactions: Hydrogen bonding patterns (e.g., amide N–H···O=C) and crystal packing effects, which influence solubility and stability .

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